MB-07811

描述

Contextualization within Metabolic Disease Research

The rising global prevalence of metabolic diseases underscores the urgency of ongoing research efforts. Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. Simultaneously, NAFLD, recently reclassified as MASLD to better reflect its metabolic origins, has become the most common chronic liver disease worldwide. nih.govnih.govmdpi.comencyclopedia.pub MASLD can progress to MASH, a more aggressive form involving liver inflammation, hepatocyte injury, and fibrosis, which can ultimately lead to cirrhosis and hepatocellular carcinoma. nih.govnih.gov

Rising Prevalence of Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

MASLD, encompassing NAFLD, is a rapidly increasing chronic disease globally, particularly among individuals with type 2 diabetes. mdpi.commednexus.orgresearchgate.net It is characterized by excessive fat accumulation in the liver, defined as over 5% hepatic fat, in the absence of significant alcohol consumption or other known causes of liver disease. nih.govnih.gov The increasing prevalence of MASLD is closely linked to the global epidemics of obesity and type 2 diabetes. nih.govresearchgate.net

Progression to Non-Alcoholic Steatohepatitis (NASH) and Metabolic Dysfunction-Associated Steatohepatitis (MASH)

A significant concern with MASLD is its potential to progress to MASH (formerly NASH). nih.govnih.govmednexus.org MASH is characterized by hepatic steatosis accompanied by inflammation, hepatocyte ballooning, and often fibrosis. nih.gov This progression is driven by various factors, including lipotoxicity, which triggers inflammatory responses and can lead to liver injury and the activation of fibrotic pathways. nih.gov MASH carries a higher risk of progressing to advanced liver disease, including cirrhosis and liver cancer. fiercebiotech.com

Limitations of Current Therapeutic Modalities in Metabolic Liver Disease

Despite the significant burden of MASLD and MASH, there was historically a lack of approved pharmacotherapies specifically for these conditions. mdpi.commednexus.orgresearchgate.net Current treatment paradigms often rely on lifestyle modifications and managing associated conditions like diabetes and obesity with existing drugs, which may have limited efficacy in addressing the full spectrum of liver pathology. nih.gov This unmet medical need has driven research into novel therapeutic approaches, including compounds like MB-07811.

Historical Development and Discovery of this compound

This compound is a compound that emerged from research focused on targeting key metabolic pathways in the liver. Its development was rooted in the understanding that thyroid hormones play a crucial role in regulating lipid metabolism and energy homeostasis. researchgate.netresearchgate.netontosight.ai

Origins with Metabasis Therapeutics, Inc.

This compound was originally discovered and developed by Metabasis Therapeutics, Inc. biospace.commedpath.comnih.govdrugbank.comspringer.com Metabasis Therapeutics was a biopharmaceutical company focused on developing novel therapies for metabolic and other diseases, utilizing proprietary technologies for targeting the liver and liver pathways. fiercebiotech.com this compound was the first in a novel class of product candidates from Metabasis designed to lower serum cholesterol and triglycerides. medpath.comnih.govdrugbank.com The compound was designed as an orally active, beta-subtype-selective thyroid hormone receptor (TRβ) agonist. biospace.comtechnologynetworks.com A key aspect of its design was the use of Metabasis' proprietary HepDirect® prodrug technology, intended to selectively deliver the active form of the compound to the liver and minimize exposure to other tissues, thereby potentially avoiding side effects associated with thyroid receptor activation outside the liver. biospace.commedpath.comnih.govdrugbank.comtechnologynetworks.com Preclinical studies conducted by Metabasis demonstrated that this compound could lower LDL cholesterol with an improved safety profile compared to non-liver targeted TRβ agonists. biospace.com In 2006, Metabasis initiated a Phase 1 clinical trial of this compound for the management of hyperlipidemia. biospace.com Ligand Pharmaceuticals acquired Metabasis Therapeutics in 2010, and this compound (also known as VK2809) was subsequently evaluated by Viking Therapeutics. springer.comligand.comnih.gov

Detailed Research Findings on this compound

Research into this compound has focused on its mechanism of action and its effects on lipid metabolism and hepatic steatosis in preclinical models and early clinical studies.

This compound functions as a liver-targeted prodrug of the thyroid hormone receptor β (TRβ) agonist MB-07344. nih.govcaymanchem.comnih.govnih.gov The prodrug is designed to be stable in extrahepatic tissues and is converted to the active form, MB-07344, predominantly in the liver through metabolism by the enzyme cytochrome P450 3A (CYP3A). nih.govfiercebiotech.comresearchgate.netresearchgate.netcaymanchem.com This liver-specific activation is intended to concentrate the pharmacological activity in the liver, where TRβ activation is known to have beneficial effects on lipid metabolism. biospace.comfiercebiotech.commedpath.comnih.govdrugbank.com The activated form, MB-07344, has a higher affinity for TRβ than for TRα. nih.govnih.gov

Preclinical studies in various animal models have demonstrated the effects of this compound on lipid profiles and hepatic steatosis. In cholesterol-fed rats, oral administration of this compound reduced plasma cholesterol levels with an ED50 of 0.48 mg/kg. caymanchem.com Studies in rabbits, dogs, and monkeys showed that this compound decreased cholesterol, and combination treatment with atorvastatin (B1662188) resulted in an even greater decrease. biospace.comfiercebiotech.comnih.gov

This compound has also shown efficacy in reducing hepatic steatosis in rodent models. In Zucker diabetic fatty rats, this compound reduced hepatic steatosis and plasma cholesterol levels. caymanchem.com In a mouse model of diet-induced obesity, this compound reversed hepatic steatosis, reducing total hepatic lipids without decreasing body weight. caymanchem.com Studies in obese rats and mice described the ability of this compound to reduce liver fat and serum triglycerides. fiercebiotech.com The reduction in liver fat was attributed to increased fatty acid oxidation, occurring without evidence of liver damage. nih.govfiercebiotech.com Compared to T3, this compound markedly reduced hepatic steatosis and reduced plasma FFA and triglycerides in rodent models. nih.govnih.gov This suggests that the influx of FFA from the periphery, potentially induced by T3, may counteract the antisteatotic activity of T3, a phenomenon not observed with liver-targeted this compound. nih.gov The clearance of liver lipids by this compound is believed to result from accelerated hepatic fatty acid oxidation, a known consequence of hepatic TR activation, evidenced by increased hepatic mitochondrial respiration rates, changes in hepatic gene expression, and increased plasma acyl-carnitine levels. nih.govmdpi.comencyclopedia.pubnih.gov

Early clinical research also provided insights into the effects of this compound in humans. A 14-day Phase 1b multiple-dose clinical trial in subjects with mild hypercholesterolemia demonstrated dose-related reductions in fasting LDL-C and fasting triglyceride levels. technologynetworks.com Significant placebo-adjusted LDL-C reductions from baseline ranged from approximately 15% to 41% at doses of 5 mg and above, while placebo-adjusted TG levels were reduced by more than 30% at doses of 2.5 mg and above. technologynetworks.com Further clinical evaluation in a Phase 2a trial in patients with NAFLD and elevated LDL-C showed statistically significant reductions in LDL-C of 20% or more compared to placebo, along with improvements in other lipids, including apoB and Lp(a). vikingtherapeutics.com A Phase 2b study (VOYAGE) in patients with biopsy-confirmed MASH and fibrosis successfully achieved its primary endpoint of reducing liver fat content at 12 weeks, with 85% of MASH patients with F2-F3 fibrosis experiencing a decrease of more than 30% in liver fat after treatment with this compound for 12 weeks. researchgate.netresearchgate.net Secondary endpoints in the VOYAGE study also showed improvement in fibrosis without worsening of MASH. vikingtherapeutics.com

The research findings highlight the potential of this compound as a liver-targeted TRβ agonist for addressing dyslipidemia and hepatic steatosis, key components of metabolic liver disease.

Here is a summary of key research findings in a data table format:

| Study Type (Species/Population) | Key Findings on Lipid Metabolism | Key Findings on Hepatic Steatosis | Source(s) |

| Preclinical (Cholesterol-fed rats) | Reduced plasma cholesterol levels (ED50 = 0.48 mg/kg). | Not specifically reported in this context. | caymanchem.com |

| Preclinical (Rabbits, dogs, monkeys) | Decreased cholesterol; additive effect with atorvastatin. | Not specifically reported in this context. | biospace.comfiercebiotech.comnih.gov |

| Preclinical (Zucker diabetic fatty rats) | Reduced plasma cholesterol levels. | Reduced hepatic steatosis. | caymanchem.com |

| Preclinical (Diet-induced obesity mice) | Not specifically reported in this context. | Reversed hepatic steatosis; reduced total hepatic lipids without decreasing body weight. | caymanchem.com |

| Preclinical (Obese rats and mice) | Reduced serum triglycerides. | Reduced liver fat via increased fatty acid oxidation. | nih.govfiercebiotech.com |

| Preclinical (Rodent models of hepatic steatosis) | Reduced plasma FFA and triglycerides. | Markedly reduced hepatic steatosis; increased hepatic fatty acid oxidation and mitochondrial respiration rates. | nih.govnih.gov |

| Phase 1b Clinical Trial (Subjects with mild hypercholesterolemia) | Dose-related reductions in fasting LDL-C (15-41%) and triglycerides (>30%). Reductions in apoB (9-40%) and Lp(a) (28-56%). fiercebiotech.com | Not the primary focus of this trial, but hyperlipidemia often co-occurs with fatty liver disease. fiercebiotech.com | fiercebiotech.comtechnologynetworks.com |

| Phase 2a Clinical Trial (Patients with NAFLD and elevated LDL-C) | Statistically significant reductions in LDL-C (≥20%); improvements in apoB and Lp(a). | Statistically significant reductions in liver fat content. | vikingtherapeutics.com |

| Phase 2b Clinical Trial (VOYAGE - Patients with MASH and fibrosis) | Not the primary endpoint, but improvements in metabolic parameters are often observed with MASH treatment. | Achieved primary endpoint of reduced liver fat content at 12 weeks (>30% reduction in 85% of patients with F2-F3 fibrosis). researchgate.netresearchgate.net | researchgate.netresearchgate.netvikingtherapeutics.com |

Evolution and Current Development by Viking Therapeutics, Inc.

This compound was initially discovered by Metabasis Therapeutics. drugbank.combiospace.comspringer.com The compound's development was later advanced by Viking Therapeutics, Inc., under the code name VK2809. vikingtherapeutics.comontosight.aispringer.comwikipedia.org Viking Therapeutics has since become the primary entity responsible for the clinical development of this compound. springer.compatsnap.comncats.io VK2809 (this compound) has progressed through various stages of clinical testing. It has been investigated in clinical trials for conditions such as hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD), and more recently, non-alcoholic steatohepatitis (NASH), also referred to as metabolic dysfunction-associated steatohepatitis (MASH). vikingtherapeutics.comnih.govontosight.aiprnewswire.comspringer.comprnewswire.comnih.govbiospace.comvikingtherapeutics.come-enm.org

A significant milestone in the development of VK2809 was the Phase 2b VOYAGE study, which evaluated the compound in patients with biopsy-confirmed NASH and fibrosis. vikingtherapeutics.comprnewswire.comnih.govbiospace.comvikingtherapeutics.combiospace.com The VOYAGE study successfully met its primary endpoint, demonstrating statistically significant reductions in liver fat content from baseline compared to placebo at Week 12. vikingtherapeutics.combiospace.com Further data from the 52-week analysis of the VOYAGE study showed sustained reductions in liver fat content and also indicated histological benefits, including resolution of MASH without worsening of fibrosis and improvement in fibrosis stage in a significant proportion of patients. vikingtherapeutics.comnih.govvikingtherapeutics.combiospace.com

Key Findings from VOYAGE Study (Selected Data):

| Endpoint | VK2809 Treatment Arms (Range) | Placebo | Source(s) |

| Median relative change in liver fat (Week 12) | 38% to 55% | Not specified | vikingtherapeutics.com |

| Median relative change in liver fat (Week 52) | 37% to 55% | Not specified | vikingtherapeutics.comvikingtherapeutics.com |

| Patients achieving ≥30% liver fat reduction (Week 12) | 64% to 88% | Not specified | vikingtherapeutics.comnih.gov |

| Patients achieving ≥30% liver fat reduction (Week 52) | 64% to 88% | Not specified | vikingtherapeutics.comvikingtherapeutics.com |

| NASH resolution without fibrosis worsening (Week 52) | 63% to 75% | 29% | biospace.com |

| ≥1 stage fibrosis improvement without NASH worsening (Week 52) | 51.9% to 56.8% (for 5mg/10mg QOD) | 34.1% | biospace.com |

Note: Specific placebo values for liver fat reduction percentages were not consistently available across all sources for direct comparison in the table, but sources indicate statistically significant differences favoring VK2809. vikingtherapeutics.combiospace.com

Preclinical studies also highlighted the effect of MB07811 on plasma biomarkers. In the Phase 1b clinical trial, effective doses of MB07811 were associated with substantial placebo-corrected decreases in LDL (15-41%), triglycerides (> 30%), apoB (9-40%), and Lp(a) (28-56%). fiercebiotech.com

Conceptual Framework: Liver-Targeted Prodrug Strategies for Enhanced Therapeutic Index

The design of this compound incorporates a liver-targeted prodrug strategy, a key element aimed at enhancing its therapeutic index. nih.govdrugbank.commedpath.combiospace.comnih.govnih.govcaymanchem.comncats.ioe-enm.orgncats.ioresearchgate.netnih.gov this compound is a HepDirect® prodrug of the active phosphonate-containing thyroid hormone receptor beta agonist, MB-07344. nih.govcaymanchem.comncats.ioncats.ioresearchgate.netnih.govmedchemexpress.com The HepDirect technology is designed to deliver the active compound selectively to the liver. biospace.comnih.gov This is achieved because the prodrug this compound is stable in systemic circulation and extrahepatic tissues but is efficiently converted to the active metabolite MB-07344 primarily within the liver. caymanchem.comresearchgate.netnih.gov This conversion is largely catalyzed by the cytochrome P450 (CYP) isoenzyme CYP3A4, which is predominantly expressed in the liver. nih.govnih.govresearchgate.netresearchgate.net

The rationale behind this liver-targeted approach is rooted in the differential expression and function of thyroid hormone receptor isoforms. vikingtherapeutics.comnih.gove-enm.orgresearchgate.net TRβ is the major receptor isoform expressed in the liver and is primarily responsible for the beneficial effects of thyroid hormone on cholesterol and lipoprotein metabolism. vikingtherapeutics.come-enm.org In contrast, thyroid hormone receptor alpha (TRα) is the major isoform expressed in the heart and is associated with potential adverse effects such as increased heart rate and cardiac hypertrophy when activated systemically. vikingtherapeutics.comnih.gove-enm.org By targeting the delivery and activation of the TRβ agonist specifically to the liver, the HepDirect prodrug strategy of this compound aims to maximize the desired metabolic effects in the liver while minimizing exposure and activation of TRα in extrahepatic tissues, thereby potentially reducing the risk of off-target side effects and improving the therapeutic index. vikingtherapeutics.comnih.govdrugbank.commedpath.combiospace.comnih.govnih.gov Preclinical studies have supported this concept, showing that MB07811 exhibited increased cardiac sparing compared to non-liver-targeted TR agonists at equivalent cholesterol-lowering doses. nih.govnih.gov

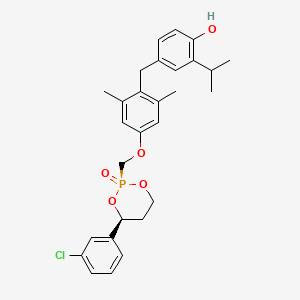

Structure

3D Structure

属性

IUPAC Name |

4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGPZDRLTDGYSQ-JADSYQMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005783 | |

| Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852948-13-1 | |

| Record name | MB 07811 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852948131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VK-2809 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-2809 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z11398FNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Pharmacological Characterization of Mb 07811

Chemical Identity and Nomenclatural Aspects

MB-07811 is a synthetic organic compound characterized by a complex structure incorporating a phosphonate (B1237965) group. guidetopharmacology.org

Systematic Chemical Names and Established Synonyms (e.g., VK2809)

This compound is known by several names and identifiers. Its systematic IUPAC name is 4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol. nih.gov A widely used synonym for this compound is VK2809. guidetopharmacology.orgnih.gov Other synonyms include MB07811, MB 07811, and the depositor-supplied synonyms 852948-13-1 and UNII-3Z11398FNQ. nih.gov It has also been referred to as compound 22c in some literature. guidetopharmacology.orgnih.gov

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service (CAS) Registry Number for this compound is 852948-13-1. nih.govadooq.com Its molecular formula is C₂₈H₃₂ClO₅P. nih.govadooq.com The molecular weight is approximately 515.0 g/mol . nih.gov

Here is a table summarizing the key chemical identifiers:

| Identifier Type | Value | Source |

| IUPAC Name | 4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol | nih.gov |

| Established Synonyms | VK2809, MB07811, MB 07811, VK-2809 | guidetopharmacology.orgnih.gov |

| CAS Registry Number | 852948-13-1 | nih.govadooq.com |

| Molecular Formula | C₂₈H₃₂ClO₅P | nih.govadooq.com |

| Molecular Weight | 515.0 g/mol | nih.gov |

| PubChem CID | 15942005 | nih.gov |

Prodrug Design and Biotransformation Pathways

This compound is designed as a prodrug, a precursor molecule that is converted into an active pharmacological agent within the body. adooq.commedchemexpress.com This design is specifically aimed at achieving targeted delivery and activation. biospace.com

This compound as a Precursor to the Active Metabolite MB-07344

This compound serves as an orally active prodrug for the liver-targeted thyroid hormone receptor-beta (TRβ) agonist, MB-07344. adooq.commedchemexpress.com MB-07344 is the biologically active form responsible for the therapeutic effects. ncats.io While this compound has low affinity for thyroid hormone receptors (TRβ Kᵢ = 14.6 ± 0.5 μM; TRα Kᵢ = 12.5 ± 0.6 μM), its conversion to MB-07344, which has a higher affinity for TRβ (Kᵢ = 2.17 nM), is crucial for its activity. medchemexpress.comcaymanchem.comglpbio.comxcessbio.com

Role of HepDirect Technology in Liver-Specific Targeting

This compound utilizes HepDirect technology, a proprietary prodrug strategy designed to target the liver. nih.govmedpath.com This technology aims to concentrate the active metabolite in the liver, the primary site of action for modulating lipid metabolism, while minimizing exposure to extrahepatic tissues. nih.govbiospace.commedpath.com This liver-specific targeting is intended to enhance efficacy and potentially reduce side effects associated with thyroid hormone receptor activation in other parts of the body. nih.govmedpath.com

Enzymatic Activation by Cytochrome P450 3A (CYP3A)

The conversion of this compound to its active metabolite, MB-07344, is primarily catalyzed by the cytochrome P450 (CYP) isoenzyme CYP3A. researchgate.netnih.gov This enzymatic activation occurs predominantly in the liver, aligning with the HepDirect technology's goal of liver targeting. researchgate.netfiercebiotech.com In vitro studies using liver microsomes have demonstrated the efficient conversion of this compound to MB-07344, with kinetic parameters indicating the involvement of CYP3A. nih.gov Inhibition studies with clotrimazole, a known CYP3A inhibitor, further support that CYP3A is the primary enzyme responsible for this biotransformation. nih.gov The oxidation of a benzylic methine proton catalyzed by CYP3A initiates the cleavage of the HepDirect prodrug to release the active drug. nih.gov

Research findings highlight the efficiency of this conversion. High intracellular levels of MB-07344 were observed in isolated rat hepatocytes incubated with this compound, confirming its uptake and conversion within liver cells. nih.gov MB-07344 is subsequently eliminated in bile, limiting its systemic exposure and contributing to the liver-targeted profile. researchgate.netresearchgate.net

Here is a summary of the biotransformation pathway:

| Step | Process | Enzyme/Mechanism | Location | Outcome | Source |

| 1. Prodrug Administration | Oral administration of this compound | N/A | Systemic | Absorption and distribution | nih.govbiospace.com |

| 2. Liver Uptake | Selective uptake of this compound | HepDirect Tech | Liver | Concentration in hepatocytes | nih.govmedpath.com |

| 3. Enzymatic Activation | Conversion of this compound to MB-07344 | CYP3A | Liver | Release of active metabolite | researchgate.netnih.gov |

| 4. Active Metabolite Action | MB-07344 acts as TRβ agonist | N/A | Liver | Modulation of gene expression, lipid metabolism | adooq.commedchemexpress.comcaymanchem.com |

| 5. Elimination | Excretion of MB-07344 and byproducts | Biliary | Liver to Bile | Clearance from the liver | researchgate.netresearchgate.net |

Mechanism of Phosphonate Formation and Ring Opening upon Activation

This compound is a prodrug that undergoes metabolic activation to its active form, MB-07344, primarily in the liver pnas.orgcaymanchem.comunipi.it. This conversion is catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A nih.govresearchgate.netpnas.orgresearchgate.net. The activation process involves the oxidation of the benzylic methine proton in the cyclic prodrug structure researchgate.netpnas.org. This oxidation leads to a rapid and irreversible ring opening researchgate.netpnas.org. The ring opening results in the formation of a negatively charged intermediate, which then undergoes a β-elimination reaction researchgate.netpnas.org. This elimination reaction yields the active phosphonate-containing thyroid hormone receptor agonist, MB-07344, and a glutathione (B108866) conjugate byproduct researchgate.netpnas.org. The chemical structures and the mechanism of conversion illustrate the transformation of the cyclic phosphonane ring system of this compound to the open-chain phosphonate of MB-07344 researchgate.netresearchgate.net.

Thyroid Hormone Receptor Agonism

This compound functions as a thyroid hormone receptor agonist through its active metabolite, MB-07344 medchemexpress.commedchemexpress.comadooq.com. Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors, which are ligand-dependent transcription factors that regulate gene expression researchgate.netpatsnap.com. The targeting of TR agonists to the liver is a strategy to harness their efficacy in regulating lipid metabolism while minimizing potential adverse effects in extrahepatic tissues nih.govdrugbank.comnih.gov.

Selective Activation of Thyroid Hormone Receptor Beta (TRβ)

This compound, through its conversion to MB-07344, is designed to selectively activate the thyroid hormone receptor beta (TRβ) isoform nih.govdrugbank.comebi.ac.ukontosight.ai. TRβ is known to play a significant role in regulating lipid metabolism, particularly in the liver researchgate.netpatsnap.comfrontiersin.org. Selective activation of TRβ is desired to achieve beneficial metabolic effects, such as lowering cholesterol and triglycerides, while avoiding the potential adverse effects associated with the activation of the TR alpha (TRα) isoform, which is more highly expressed in tissues like the heart and bone nih.govdrugbank.comnih.govpatsnap.com.

Differential Binding Affinities of this compound and MB-07344 for TRα and TRβ Isoforms

There is a notable difference in the binding affinities of the prodrug this compound and its active metabolite MB-07344 for the TRα and TRβ isoforms. This compound itself exhibits low affinity for both TRα and TRβ medchemexpress.commedchemexpress.comnih.govnih.govmolnova.cn. Specifically, the reported Ki values for this compound are 12.5 ± 0.6 μM for TRα and 14.6 ± 0.5 μM for TRβ medchemexpress.commedchemexpress.comnih.gov. This low affinity is consistent with its role as an inactive prodrug.

In contrast, the activated form, MB-07344, demonstrates significantly higher affinity for TRs and exhibits selectivity for the TRβ isoform unipi.itfrontiersin.orgresearchgate.net. MB-07344 has a TRβ binding affinity (Ki) of 2.17 ± 0.03 nM pnas.orgnih.gov. The ratio of TRα Ki to TRβ Ki for MB-07344 is reported to be 15.8, indicating a pronounced selectivity for TRβ over TRα pnas.orgnih.gov. Another source indicates a TRβ Ki of 3 nM and a TRα Ki of 35 nM for the activated form, further supporting the preferential binding to TRβ unipi.itfrontiersin.org. This differential binding profile is crucial for the liver-targeted and TRβ-selective activity of the compound.

Here is a data table summarizing the binding affinities:

| Compound | TRα Ki (µM) | TRβ Ki (µM) | TRα Ki / TRβ Ki Ratio | Reference |

| This compound | 12.5 ± 0.6 | 14.6 ± 0.5 | ~0.86 | medchemexpress.commedchemexpress.comnih.gov |

| MB-07344 | 0.035 | 0.003 | ~11.7 | unipi.itfrontiersin.org |

| MB-07344 | 0.0352 ± 0.00105 | 0.00217 ± 0.00041 | 15.8 | pnas.org |

| MB-07344 | - | 0.00217 ± 0.00003 | 15.8 (TRα/TRβ) | nih.gov |

Note: Some sources provide Ki in nM, which have been converted to µM for consistency where possible. Different studies may yield slightly varying values.

Molecular Mechanisms of TRβ-Mediated Gene Regulation

The active metabolite, MB-07344, mediates its therapeutic effects by binding to TRβ receptors, primarily in the liver, and modulating the transcription of target genes researchgate.netpatsnap.com. Thyroid hormones and thyromimetics like MB-07344 regulate lipid metabolism by controlling gene expression through TRs researchgate.netpatsnap.com. Hepatic activation of TRβ is associated with a reduction in lipids, an increase in bile acid synthesis, and enhanced fatty acid oxidation (FAO) researchgate.net.

Studies comparing the effects of this compound, T3 (triiodothyronine), and other TR agonists on gene expression in liver and extrahepatic tissues have provided insights into the molecular mechanisms nih.govpnas.orgnih.gov. This compound has been shown to induce qualitatively similar changes in liver gene expression compared to T3 and other TR agonists at equivalent cholesterol-lowering doses nih.gov. These changes include the regulation of genes involved in cholesterol and triglyceride metabolism, such as CYP7A, malic enzyme, sterol regulatory element-binding protein (SREBP)-1c, and LDLR pnas.org.

Preclinical Investigations of Mb 07811 Efficacy and Pharmacodynamics

In Vitro Pharmacological Profiling

In vitro studies provided insights into the fundamental interactions of MB-07811 and its active metabolite with their molecular targets and the enzymatic processes involved in prodrug activation.

Receptor Binding Studies with Recombinant TR/RXR Heterodimers

Thyroid hormone receptors (TRs), specifically isoforms TRα and TRβ, mediate the biological actions of thyroid hormones. These receptors typically function as heterodimers with retinoid X receptors (RXR) and bind to specific thyroid hormone response elements (TREs) in the regulatory regions of target genes to modulate gene expression. qiagen.comsci-hub.senih.gov

Receptor binding studies using recombinant TR/RXR heterodimers demonstrated that this compound, the prodrug, exhibits low affinity for both TRβ and TRα. medchemexpress.comnih.gov In contrast, its active metabolite, MB-07344, shows a markedly higher affinity for TRβ compared to TRα. The reported binding affinity (Ki) for MB-07344 to TRβ is approximately 3 nM or 2.17 ± 0.03 nM, while its affinity for TRα is significantly lower, with a Ki of around 35 nM or a TRα/TRβ Ki ratio of 15.8. frontiersin.orgd-nb.inforesearchgate.netresearchgate.netnih.gov This differential binding profile indicates that MB-07344 functions as a selective agonist for the TRβ isoform.

Table 1: Receptor Binding Affinities of this compound and MB-07344

| Compound | Target Receptor | Binding Affinity (Ki) |

| This compound | TRβ | 14.6 ± 0.5 μM medchemexpress.com / >12 µmol·L−1 |

| This compound | TRα | 12.5 ± 0.6 μM medchemexpress.com / >12 µmol·L−1 |

| MB-07344 | TRβ | 3 nM frontiersin.orgd-nb.inforesearchgate.netresearchgate.netnih.gov / 2.17 ± 0.03 nM |

| MB-07344 | TRα | 35 nM frontiersin.orgd-nb.inforesearchgate.netresearchgate.netnih.gov |

Evaluation of Prodrug Activation Kinetics in Liver Microsomes (Human and Animal)

The HepDirect® prodrug technology utilized in this compound is designed to achieve liver targeting through enzymatic cleavage within hepatocytes. nih.govd-nb.infobiospace.com Studies evaluating the kinetics of this compound conversion to MB-07344 were conducted using liver microsomes from various species, including humans and animals.

These studies revealed that this compound is efficiently converted to its active metabolite, MB-07344, in liver microsomes from male Sprague–Dawley rats, dogs, and monkeys. nih.govnih.govresearchgate.net The intrinsic clearance (CLint) values for this conversion were determined, indicating the efficiency of the metabolic process. For instance, in male Sprague–Dawley rat liver microsomes, the CLint was reported as 145 ± 24.5 μl·min−1·mg−1, with a Vmax of 2.74 ± 0.12 nmol·min−1·mg−1 and a Km of 18.8 ± 3.06 μM. nih.govresearchgate.net Similar metabolic profiles of this compound were observed across the different species tested in liver microsomes. nih.govresearchgate.netresearchgate.net

Assessment of Hepatocyte Uptake and Intracellular Metabolism

Beyond microsomal metabolism, the uptake and intracellular fate of this compound and MB-07344 in hepatocytes were investigated to confirm the liver-targeting strategy.

Studies using isolated rat hepatocytes demonstrated that this compound readily distributes into these cells and is subsequently converted to MB-07344. nih.gov High intracellular levels of MB-07344 were detected after incubation with either this compound or MB-07344, suggesting efficient uptake and intracellular accumulation of the active metabolite. nih.gov The observation that hepatocytes incubated directly with MB-07344 also exhibited high intracellular levels of the metabolite suggests that MB-07344, being a negatively charged phosphonate (B1237965), may be transported into hepatocytes via organic anion transporters. nih.gov This efficient uptake and intracellular conversion contribute to the hepatic first-pass extraction observed with this compound, further enhancing its liver targeting. frontiersin.orgd-nb.infomdpi.comnih.govnih.govresearchgate.netresearchgate.netd-nb.info

Analysis of CYP3A-Mediated Interactions and Metabolism

The enzymatic basis for the cleavage of the HepDirect prodrug this compound was identified through in vitro studies. These investigations confirmed that the conversion of this compound to the active MB-07344 is predominantly catalyzed by cytochrome P450 (CYP) isoenzyme CYP3A. d-nb.infomdpi.comnih.govfiercebiotech.comresearchgate.net This conversion involves a CYP3A-catalyzed oxidation step that leads to the irreversible opening of the prodrug's cyclic structure. nih.gov

Further analysis assessed the potential for this compound or MB-07344 to inhibit CYP3A, which could lead to drug-drug interactions. In vitro studies indicated that neither this compound nor MB-07344 inhibited CYP3A-mediated metabolism at concentrations up to 10 μM. nih.gov This finding suggests a low potential for significant CYP3A-mediated drug interactions at these concentrations.

In Vivo Studies in Animal Models of Dyslipidemia

The efficacy of this compound in modulating lipid profiles was evaluated in various animal models of dyslipidemia, providing crucial data on its in vivo pharmacological activity.

Efficacy in Rodent Models (e.g., Sprague-Dawley Rats, Diet-Induced Obese Mice)

Preclinical studies in rodent models, including Sprague-Dawley rats and diet-induced obese (DIO) mice, demonstrated that this compound effectively reduced elevated lipid levels. frontiersin.orgmedchemexpress.comd-nb.infod-nb.infonih.govresearchgate.netresearchgate.netnih.govd-nb.infobioworld.com

In both rats and mice, this compound treatment resulted in a reduction of total plasma cholesterol and triglyceride levels. frontiersin.orgmedchemexpress.comd-nb.infod-nb.infonih.govresearchgate.netresearchgate.netnih.govd-nb.infobioworld.com Furthermore, studies in rodents with hepatic steatosis showed that this compound markedly reduced liver fat content and plasma free fatty acids and triglycerides. d-nb.infomdpi.comnih.govd-nb.inforesearchgate.net This anti-steatotic effect is attributed, in part, to an increase in hepatic mitochondrial respiration rate and enhanced fatty acid β-oxidation, as evidenced by increased levels of CPT-1. mdpi.comnih.gov

In diet-induced obese mouse models, this compound was shown to reduce cholesterol and both serum and hepatic triglycerides. Notably, these lipid-lowering effects were observed at doses that did not impact body weight or blood glucose levels, suggesting a favorable pharmacological profile with reduced potential for certain extrahepatic effects. medchemexpress.commdpi.comnih.gov Studies in mice also indicated that the expression of the LDL receptor is critical for the lipid-lowering effects of selective thyromimetics like this compound. portico.org Sprague-Dawley rats are a commonly used model for diet-induced obesity and metabolic derangements that mimic aspects of human obesity, making them relevant for evaluating compounds like this compound. uzh.chmdpi.comnih.govscienceopen.com Studies in rats confirmed the reduction in cholesterol and serum/hepatic triglycerides following administration of this compound. d-nb.inforesearchgate.net

Cholesterol-Fed Rabbit Models and Hypercholesterolemic Rodent Models

Preclinical investigations of this compound have been conducted in several animal models relevant to hyperlipidemia and metabolic disease, including cholesterol-fed rabbits and hypercholesterolemic rodent models such as diet-induced obese (DIO) mice and Zucker diabetic fatty (ZDF) rats. These models are utilized to evaluate the compound's effects on lipid metabolism and liver health under conditions mimicking aspects of human dyslipidemia and fatty liver disease.

In cholesterol-fed rabbit models, oral administration of this compound demonstrated a marked reduction in total plasma cholesterol (TPC). Studies in these models also explored the combination of this compound with atorvastatin (B1662188), a commonly used statin. The combination treatment resulted in a greater decrease in TPC compared to either this compound or atorvastatin administered as monotherapy, indicating an additive cholesterol-lowering effect in rabbits. researchgate.netnih.govnih.gov

Hypercholesterolemic rodent models, such as DIO mice, have also been used to assess this compound. In DIO mice, MB07811 treatment led to significant reductions in total plasma cholesterol. nih.govnih.gov

Reduction of Total Plasma Cholesterol and Low-Density Lipoprotein Cholesterol (LDL-C)

A consistent finding across various preclinical models is the ability of this compound to significantly reduce total plasma cholesterol and LDL-C levels. As a liver-targeted TRβ agonist, this compound is thought to exert its cholesterol-lowering effects, in part, by increasing the expression of the hepatic LDL receptor (LDL-R). portico.orgwjgnet.com Increased LDL-R expression facilitates the enhanced clearance of LDL particles from the plasma. portico.org

In cholesterol-fed rats, oral administration of this compound was shown to reduce plasma cholesterol levels with an ED50 of 0.48 mg/kg. caymanchem.com Studies in hyperlipidemic and normal rodent models have also shown a reduction in total plasma cholesterol following this compound administration. researchgate.netnih.govunipi.itfrontiersin.org In rabbits, oral administration of this compound at 10 mg/kg/day resulted in a significant reduction in TPC of 35-42% within 2 weeks, an effect that was sustained over a 4-week evaluation period.

Lowering of Serum and Hepatic Triglyceride Levels

Beyond its effects on cholesterol, this compound has also demonstrated efficacy in reducing triglyceride levels in preclinical models. Studies in hyperlipidemic and normal rodent models have shown a reduction in both hepatic and plasma triglycerides. researchgate.netnih.govunipi.itfrontiersin.org

In rodent models of hepatic steatosis, including ZDF rats and ob/ob mice, this compound treatment markedly reduced plasma and hepatic triglyceride levels. melody.educationfrontiersin.orgnih.gov This reduction in hepatic triglycerides is associated with an increased metabolic rate in the liver, specifically an increase in mitochondrial and fatty acid β-oxidation cycles. nih.gov MB07811 has been shown to prevent hepatic steatosis in rats and mice by boosting β-oxidation and mitochondrial respiration rates, lowering hepatic triglyceride levels, and stimulating CPT1α expression. encyclopedia.pubpreprints.org

Modulation of Atherogenic Lipoproteins (e.g., Lp(a), ApoB)

Preclinical studies have also investigated the effects of this compound on other atherogenic lipoproteins, such as apolipoprotein B (ApoB) and lipoprotein(a) (Lp(a)). ApoB is the primary protein component of LDL and other atherogenic lipoproteins. portico.org Lp(a) is an independent risk factor for atherosclerosis. nih.govresearchgate.net

Studies in non-human primates (cynomolgus monkeys), which have a lipoprotein profile resembling that of humans and express Lp(a), have shown that thyromimetics, including MB07811, can reduce plasma levels of Lp(a). nih.govresearchgate.net Additionally, studies have indicated that plasma levels of ApoB were decreased in animals treated with selective thyromimetics. portico.org

Dose-Response Relationships in Lipid Lowering

Dose-response relationships have been observed in the lipid-lowering effects of this compound in preclinical models. In cholesterol-fed rats, the oral ED50 for reducing plasma cholesterol was determined to be 0.48 mg/kg. caymanchem.com

In diet-induced obese (DIO) mice, MB07811 reduced total plasma cholesterol after 2 weeks of treatment. nih.gov While specific dose-response data with numerical values across multiple doses for all lipid parameters in every model are not extensively detailed in the provided snippets, the reported ED50 in cholesterol-fed rats and the comparison of effects at different doses in DIO mice (e.g., cholesterol reduction at doses devoid of effects on body weight) indicate that the lipid-lowering effects of this compound are dose-dependent. nih.govcaymanchem.com

Evaluation in Animal Models of Liver Disease

This compound has been evaluated in animal models of liver disease, particularly those modeling non-alcoholic fatty liver disease (NAFLD), now referred to as metabolic dysfunction-associated fatty liver disease (MASLD).

Reduction of Hepatic Steatosis in NAFLD/MASLD Models

A key finding in preclinical studies is the significant reduction of hepatic steatosis observed in various NAFLD/MASLD animal models treated with this compound. In Zucker diabetic fatty (ZDF) rats and ob/ob mice, this compound treatment markedly reduced hepatic steatosis. caymanchem.commelody.educationfrontiersin.orgnih.gov Similarly, in diet-induced obese (DIO) mice, this compound (10 mg/kg) was shown to reverse hepatic steatosis and reduce total hepatic lipids without decreasing body weight. caymanchem.com

The mechanism underlying the reduction in hepatic steatosis is linked to increased hepatic metabolic activity. This compound treatment contributes to increased mitochondrial and fatty acid β-oxidation cycles in the liver. nih.gov Studies have shown that MB07811 prevents hepatic steatosis by boosting β-oxidation and mitochondrial respiration rates and stimulating CPT1α expression. encyclopedia.pubpreprints.org Clearance of liver lipids by this compound may be attributable to changes in hepatic gene expression leading to accelerated hepatic fatty acid oxidation, evidenced by increased hepatic mitochondrial respiration rates. nih.gov

Novel TRβ agonists like MB07811 have been reported to prevent hepatic steatosis and lipid peroxidation in mice while reducing hepatic triglyceride levels without apparent adverse effects. mednexus.orgresearchgate.net

Table 1: Summary of Key Preclinical Findings of this compound in Animal Models

Impact on Liver Fat Content in NASH/MASH Models

This compound has demonstrated a significant ability to reduce hepatic steatosis in various rodent models of hepatic steatosis and non-alcoholic fatty liver disease (NAFLD), now referred to as metabolic dysfunction-associated steatotic liver disease (MASLD), and non-alcoholic steatohepatitis (NASH), now metabolic dysfunction-associated steatohepatitis (MASH). mdpi.comnih.govwjgnet.comnih.govmdpi.comfrontiersin.orgnih.gov Studies in diet-induced obese mice and Zucker diabetic fatty rats showed that this compound markedly reduced hepatic steatosis and liver triglyceride levels. mdpi.comnih.govnih.govwjgnet.comnih.govfrontiersin.org In contrast, treatment with T3, a naturally occurring thyroid hormone, had a diminished ability to decrease hepatic steatosis, suggesting that the influx of free fatty acids from the periphery to the liver might counteract T3's antisteatotic activity. nih.govwjgnet.com this compound treatment for up to 10 weeks showed no evidence of liver fibrosis or other histological liver damage. nih.govwjgnet.com

Preclinical data in a rodent model of diet-induced NASH indicated potent reductions in plasma and liver lipids with this compound treatment. vikingtherapeutics.com A phase 2b study (VOYAGE Study) in MASH patients with F2-F3 fibrosis demonstrated that this compound achieved its primary endpoint of reducing liver fat content, with a high percentage of patients experiencing a significant decrease in liver fat after 12 weeks of treatment. researchgate.netresearchgate.net

Here is a summary of the impact of this compound on liver fat content in preclinical models:

| Model Type | Observed Effect on Liver Fat Content | Reference |

| Diet-induced obese mice | Markedly reduced hepatic steatosis | nih.govnih.govwjgnet.comfrontiersin.org |

| Zucker diabetic fatty rats | Reduced hepatic steatosis | caymanchem.comfrontiersin.org |

| Rodent models of NAFLD/MASLD | Reduced hepatic steatosis | mdpi.comnih.govnih.govmdpi.comfrontiersin.org |

| Rodent model of diet-induced NASH/MASH | Potent reductions in liver lipids | vikingtherapeutics.com |

Mechanisms of Antisteatotic Activity: Accelerated Hepatic Fatty Acid Oxidation

The clearance of liver lipids by this compound is primarily attributed to accelerated hepatic fatty acid oxidation, a known consequence of hepatic TR activation. nih.govwjgnet.comnih.gov This mechanism is reflected by several key findings in preclinical studies. This compound treatment has been shown to increase the levels of carnitine palmitoyltransferase-1α (CPT-1α), a crucial enzyme in fatty acid oxidation, and short and intermediate length acyl-carnitine species in plasma. nih.gov

Enhancement of Liver Mitochondrial Respiration Rates

Further supporting the mechanism of accelerated fatty acid oxidation, this compound has been shown to increase liver mitochondrial respiration rates. nih.govwjgnet.comnih.govmdpi.comfrontiersin.orgmdpi.com This enhancement of mitochondrial activity facilitates the increased beta-oxidation of fatty acids within the liver. nih.govmdpi.com Studies have also indicated increased activity of hepatic mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), an enzyme important for energy production and dissipation, contributing to the augmented metabolic rate in the liver. nih.gov

Differential Hepatic Gene Expression Profiles Associated with Lipid Clearance

This compound treatment leads to changes in hepatic gene expression profiles that are associated with lipid clearance. nih.govwjgnet.commdpi.com These changes are qualitatively similar to those observed with T3 and other TR agonists at equivalent cholesterol-lowering doses in rats. nih.gov Decreased mRNA levels of apolipoprotein C3 (Apo-C3), an inhibitor of hepatic lipase (B570770) activity, have been observed, which may further contribute to the activation of fatty acid oxidation pathways. nih.gov Preclinical data in a diet-induced NASH rodent model also demonstrated improvement in genes associated with lipid metabolism. vikingtherapeutics.com

Investigations in Specific Liver Conditions (e.g., Glycogen (B147801) Storage Disease Type Ia)

This compound has also been investigated in specific liver conditions such as Glycogen Storage Disease Type Ia (GSD Ia), also known as von Gierke disease. researchgate.netspringer.comwikipedia.orgnih.govresearchgate.net GSD Ia is characterized by the accumulation of glycogen and triglycerides in the liver due to a deficiency in glucose-6-phosphatase. researchgate.netnih.gov In a mouse model of GSD Ia, this compound treatment decreased liver mass and triglyceride content. mdpi.comresearchgate.net Research suggests that this compound plays a role in this condition by promoting mitochondrial oxidation through stimulating hepatic autophagy flux, increasing LC3B-II and reducing p62 protein levels, and by increasing the expression of CPT1 and FGF21, as well as promoting mitochondrial biogenesis. mdpi.comnih.govresearchgate.net These findings suggest a potential therapeutic benefit for this compound in GSD Ia by addressing the underlying lipid accumulation and mitochondrial dysfunction. mdpi.comresearchgate.net

Assessment of Extrahepatic Sparing and Therapeutic Index Improvement

A key aspect of this compound's design is its liver-targeted activation, which aims to improve the therapeutic index by minimizing activation of thyroid receptors in extrahepatic tissues. drugbank.comdhi-paris.frnih.govnih.govvikingtherapeutics.com Activation of thyroid receptors outside the liver can lead to dose-limiting side effects such as cardiac effects, suppression of the thyroid hormone axis, muscle wasting, and bone loss. drugbank.comfiercebiotech.comnih.govnih.gov

Cardiac Sparing Effects: Absence of Cardiac Hypertrophy and Altered Cardiovascular Function

Preclinical studies have provided evidence for the cardiac sparing effects of this compound. In normal rats, this compound exhibited increased cardiac sparing compared to a non-liver-targeted TR agonist. dhi-paris.frnih.govnih.gov Unlike T3 or certain other TR agonists, this compound did not increase heart weight in rodent studies, even at higher doses. nih.govnih.govwjgnet.commdpi.comfrontiersin.org Furthermore, studies in humans showed that this compound reduced cholesterol and triglyceride levels without apparent cardiac side effects, such as changes in heart rate, rhythm, or blood pressure, compared to a placebo. researchgate.netfiercebiotech.com The liver-targeting properties of this compound are designed to reduce or eliminate the deleterious effects of extra-hepatic thyroid receptor activation, including those on the heart. vikingtherapeutics.com

Here is a comparison of the effects of this compound and other compounds on heart weight in preclinical studies:

| Compound | Effect on Heart Weight | Reference |

| This compound | Did not increase | nih.govnih.govwjgnet.commdpi.comfrontiersin.org |

| KB-141 | Increased | nih.gov |

| T3 | Increased (implied by contrast) | nih.govnih.govwjgnet.com |

The differential effects on gene expression in extrahepatic tissues also support the liver-targeted nature of this compound. Gene expression changes in muscle, heart and other extrahepatic tissues were significantly greater in rats treated with T3 or a non-liver-targeted TR agonist relative to those treated with this compound at equivalent cholesterol-lowering doses. dhi-paris.frnih.gov

Pituitary Thyroid-Stimulating Hormone (TSH) Suppression and Thyroid Hormone Axis Modulation

Activation of thyroid hormone receptors, particularly TRβ, can lead to suppression of the hypothalamus-pituitary-thyroid axis (THA), resulting in decreased levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3). nih.govnih.govresearchgate.net This suppression is a known side effect of non-liver-targeted TR agonists. fiercebiotech.comnih.gov

Preclinical studies with this compound aimed to assess its impact on the THA, given its liver-targeted design. In diet-induced obese mice, this compound reduced cholesterol and triglycerides at doses that did not affect the THA. nih.govnih.gov This suggests that the liver-targeted delivery of this compound may help mitigate the systemic effects on the THA observed with less liver-specific thyromimetics. nih.govnih.gov

While some thyroid hormone mimetics have been reported to induce a reduction in TSH and subsequently T4, potentially causing paradoxical hypothyroidism in some tissues, studies with this compound in rats demonstrated enhanced liver targeting and rapid biliary clearance of the active compound, leading to reduced circulating plasma levels and potentially overcoming the inhibition of the THA. nih.govnih.govnih.govfrontiersin.org

Lack of Significant Effects on Muscle and Bone Metabolism

A key challenge in developing thyroid hormone receptor agonists for metabolic disorders has been avoiding adverse effects on extrahepatic tissues expressing thyroid hormone receptors, such as the heart, muscle, and bone. fiercebiotech.comnih.gov Activation of TR in these tissues can lead to dose-limiting side effects. fiercebiotech.com

Preclinical studies were conducted to evaluate the effects of this compound on muscle metabolism and bone turnover. nih.govbioworld.com In rats treated with this compound at cholesterol-lowering doses, changes in gene expression in muscle and bone were significantly less pronounced compared to treatment with non-liver-targeted TR agonists or T3. nih.govnih.gov Unlike some other TR agonists that can cause body weight reduction potentially reflecting increased distribution into fat and muscle, this compound did not have a significant effect on body weight at cholesterol-lowering doses in diet-induced obese mice and monkeys. nih.govnih.gov This preclinical evidence supports the notion that the liver-targeted nature of this compound contributes to a reduced impact on muscle and bone metabolism. fiercebiotech.comnih.gov

Hepatic Enzyme Levels and Indicators of Liver Health/Damage

Assessment of hepatic enzyme levels is crucial in preclinical studies to evaluate potential liver toxicity. Some thyroid hormone mimetics have been reported to induce an elevation of transaminases in animal models and humans. nih.gov

Preclinical investigations with this compound included monitoring hepatic enzyme levels as indicators of liver health or damage. Studies in obese rats and mice demonstrated that this compound was able to reduce liver fat (hepatic steatosis) via increased fatty acid oxidation without evidence of liver damage. fiercebiotech.comd-nb.info This suggests that the reduction in liver fat occurred through beneficial metabolic pathways rather than inducing hepatocellular injury. fiercebiotech.com Furthermore, studies evaluating the effects of this compound on diet-induced obesity murine models did not observe significant elevation in serum ALT and AST levels, suggesting that the drug may not cause liver damage in this context. frontiersin.org

Combinatorial Therapeutic Strategies in Preclinical Settings

Given that hyperlipidemia and other metabolic disorders are often managed with existing therapies, the potential for this compound to be used in combination with other drugs was explored in preclinical studies.

Additive Cholesterol-Lowering Activity with HMG-CoA Reductase Inhibitors (e.g., Atorvastatin)

Statins, which inhibit HMG-CoA reductase, are a cornerstone of cholesterol-lowering therapy. fiercebiotech.comnih.gov Preclinical studies investigated whether combining this compound with statins, such as atorvastatin, would result in enhanced cholesterol reduction.

Studies in rabbits, dogs, and monkeys demonstrated that the combination of this compound and atorvastatin decreased total plasma cholesterol beyond that achieved with either agent alone. fiercebiotech.comnih.govresearchgate.net In rabbits, the addition of this compound to atorvastatin treatment resulted in a further decrease in total plasma cholesterol compared to atorvastatin monotherapy. nih.gov Similarly, in dogs and monkeys, the combination treatment led to a significantly greater decrease in cholesterol compared to this compound or atorvastatin administered as monotherapy. nih.govresearchgate.net These findings indicate an additive effect of this compound and atorvastatin in lowering cholesterol in these animal models. nih.govresearchgate.net

The mechanism for the cholesterol-lowering effect of thyroid receptor activation, including by this compound, involves increased expression of the low-density lipoprotein receptor (LDLr) in the liver, which leads to a reduction in plasma LDL particles. d-nb.inforesearchgate.net This mechanism is different from that of HMG-CoA reductase inhibitors, providing a rationale for their additive effects when used in combination. d-nb.info

Here is a summary of representative preclinical data on the additive effects of this compound and atorvastatin:

| Species | Treatment Group | Change in Total Plasma Cholesterol (%) |

| Rabbit | Atorvastatin Monotherapy | -32% |

| Rabbit | Atorvastatin + this compound | -59% (from baseline) |

| Dog | This compound Monotherapy | Significant Decrease nih.gov |

| Dog | Atorvastatin Monotherapy | Significant Decrease nih.gov |

| Dog | Combination Treatment | Significantly Greater Decrease nih.gov |

| Monkey | This compound Monotherapy | Decreased Serum Cholesterol researchgate.net |

| Monkey | Atorvastatin Monotherapy | Decreased Serum Cholesterol researchgate.net |

| Monkey | Combination Treatment | Significantly Greater Decrease researchgate.net |

Pharmacokinetic and Metabolic Fate of Mb 07811

Absorption and Systemic Pharmacokinetics

MB-07811 is administered orally and undergoes absorption, followed by significant first-pass metabolism in the liver nih.govprobechem.comresearchgate.net.

Oral Bioavailability Characteristics

While the absorption of this compound from the gut is considered good, its absolute oral bioavailability, as measured systemically, is relatively low, ranging from 3% to 10% in preclinical studies across different species including rats, dogs, and monkeys nih.govresearchgate.netresearchgate.net. This low systemic bioavailability is a key feature of its liver-targeting design, indicating that a substantial portion of the absorbed prodrug is processed during its initial pass through the liver nih.govresearchgate.netresearchgate.net.

In rats, the extent of absorption was approximately 20% across the species evaluated researchgate.net.

First-Pass Hepatic Extraction Efficiency

This compound undergoes extensive first-pass hepatic extraction nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netd-nb.inforesearchgate.netunipi.it. This is a critical step in its mechanism, as it facilitates the preferential delivery and conversion of the prodrug within the liver nih.govnih.govresearchgate.netresearchgate.net. Studies in rats comparing systemic exposure after portal and jugular vein administration demonstrated a hepatic extraction ratio greater than 0.6 nih.govresearchgate.net. This high extraction efficiency is largely attributed to the liver-specific conversion of this compound to its active metabolite, MB-07344, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A nih.govnih.govresearchgate.netresearchgate.netunipi.itfiercebiotech.com.

Preclinical pharmacokinetic parameters for this compound in rats following intravenous (i.v.) administration highlight its rapid clearance and distribution volume:

| Parameter | Value (Rat, i.v.) | Unit | Citation |

| Clearance (CL) | 11.6 ± 1.9 | liters·kg⁻¹·h⁻¹ | nih.gov |

| Volume of Distribution (Vd) | 14.8 ± 4.0 | liters/kg | nih.gov |

| Plasma Half-life (t₁/₂) | 1.23 ± 0.15 | hours | nih.gov |

Note: Data presented as Mean ± SD or Mean ± ½ range.

Distribution Profile of MB-07344

MB-07344 is the pharmacologically active metabolite generated from the cleavage of this compound nih.govnih.govnih.govresearchgate.netmedchemexpress.comprobechem.comncats.ioresearchgate.netd-nb.inforesearchgate.netunipi.itfiercebiotech.comcaymanchem.comguidetopharmacology.org. Its distribution profile is central to the liver-targeted approach of this compound nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Limited Systemic Distribution into Extrahepatic Tissues

MB-07344 is characterized by poor distribution into most extrahepatic tissues nih.govnih.govnih.govresearchgate.netd-nb.inforesearchgate.netunipi.it. This limited systemic distribution is a crucial factor in minimizing the activation of thyroid hormone receptors outside the liver, thereby reducing the potential for off-target side effects associated with systemic TR activation nih.govnih.govnih.govnih.govresearchgate.netdrugbank.com. The negatively charged nature of MB-07344 at physiological pH contributes to its poor distribution into many tissues nih.govnih.govnih.govresearchgate.netunipi.it.

Tissue distribution and whole-body autoradiography studies in animals have confirmed that the liver is the major target organ of this compound, with high conversion to MB-07344 occurring specifically in the liver relative to other tissues nih.govresearchgate.netresearchgate.net.

Implications for Liver Specificity and Reduced Off-Target Activation

The combination of the prodrug's first-pass hepatic extraction and metabolism, coupled with the limited extrahepatic distribution of the active metabolite MB-07344, results in a high degree of liver targeting nih.govresearchgate.netresearchgate.net. Preferential conversion of this compound to MB-07344 in the liver increases the exposure of hepatic tissues to the active metabolite relative to extrahepatic tissues nih.gov. Extrahepatic tissue exposure is further limited by the low circulating levels of MB-07344 generated after oral administration of this compound nih.gov. This liver-specific delivery and activation mechanism is designed to concentrate the therapeutic effects in the liver, where TRβ activation is desired for lipid metabolism regulation, while avoiding activation of TRs in tissues like the heart, muscle, and bone, which can lead to undesirable side effects nih.govnih.govnih.govfiercebiotech.comdrugbank.com.

Elimination Pathways of the Active Metabolite

The primary route of elimination for MB-07344 is the biliary system nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netd-nb.inforesearchgate.netunipi.it. Following its formation within hepatocytes, a significant proportion of MB-07344 is excreted into the bile nih.gov. Studies in bile duct-cannulated rats administered MB-07344 intravenously showed rapid excretion into the bile, with 50% of the dose eliminated within 1 hour nih.gov. Mass balance studies in rats administered [¹⁴C]-MB07811 orally demonstrated that the majority of radioactivity was recovered in the feces (98%), with only a small percentage recovered in the urine (2%) after 96 hours, indicating that biliary excretion of MB-07344 is the main elimination pathway nih.gov. There is no evidence of significant enterohepatic recirculation of MB-07344 nih.govresearchgate.netresearchgate.netresearchgate.net.

Preclinical pharmacokinetic parameters for the active metabolite MB-07344 in rats following intravenous (i.v.) administration illustrate its elimination characteristics:

| Parameter | Value (Rat, i.v.) | Unit | Citation |

| Clearance (CL) | 0.28 ± 0.00 | liter·kg⁻¹·h⁻¹ | nih.gov |

| Volume of Distribution (Vd) | 0.39 ± 0.05 | liter/kg | nih.gov |

| Plasma Half-life (t₁/₂) | 1.27 ± 0.26 | hours | nih.gov |

Note: Data presented as Mean ± SD.

In humans, the terminal half-life of the active metabolite (MB-07344) ranged from 13 to 41 hours in a Phase 1 study, with less than 3% of this compound and MB-07344 being renally excreted vikingtherapeutics.com.

Rapid Biliary Elimination and Avoidance of Enterohepatic Recirculation

A key characteristic of this compound's metabolic fate is the rapid elimination of its active metabolite, MB-07344, via the biliary system. Studies in rats have shown that after intravenous administration of MB-07344, a significant proportion of the dose is excreted in the bile. For instance, 50% of an intravenously administered dose of MB-07344 was excreted in the bile within 1 hour in bile duct-cannulated rats nih.gov. Mass balance studies in rats administered [14C]-MB-07811 orally demonstrated that the majority of radioactivity was recovered in the feces, with a much smaller percentage in the urine, further supporting biliary excretion as the main route of elimination for MB-07344 nih.gov.

Importantly, MB-07344 is not subject to significant enterohepatic recirculation. This was indicated by similar plasma levels of MB-07344 in bile-diverted rats compared to normal rats after administration, suggesting that biliary excretion effectively removes the metabolite from the system without substantial reabsorption from the intestine nih.gov. This rapid biliary elimination and lack of enterohepatic recirculation contribute significantly to the limited systemic exposure of the active metabolite, thereby enhancing the liver-targeted profile of this compound zacks.comresearchgate.netnih.govresearchgate.netnih.govd-nb.info.

Metabolic Interplay with Endogenous Pathways

This compound functions as a prodrug that undergoes metabolic activation primarily in the liver. The conversion of this compound to the active phosphonate-containing TR agonist, MB-07344, is largely mediated by cytochrome P450 3A (CYP3A) enzymes, which are predominantly expressed in the liver zacks.comresearchgate.netnih.govfiercebiotech.com. This enzymatic cleavage is a crucial step in the liver-targeting mechanism of this compound zacks.comfiercebiotech.com.

The active metabolite, MB-07344, exerts its pharmacological effects by activating thyroid hormone receptor beta (TRβ) unipi.itresearchgate.netresearchgate.net. Activation of TRβ in the liver influences several endogenous metabolic pathways, particularly those involved in lipid metabolism researchgate.net. This compound has been shown to increase the metabolic rate in the liver, specifically augmenting mitochondrial β-oxidation of fatty acids wjgnet.comnih.govfrontiersin.org. This is supported by observations of increased levels of carnitine palmitoyltransferase-1α (CPT-1α), a key enzyme in fatty acid oxidation, and increased liver mitochondrial respiration rates in studies wjgnet.comnih.gov. This compound also impacts cholesterol metabolism by increasing hepatic LDL receptor (LDLR) expression, which facilitates the uptake of LDL particles from the plasma portico.orgnih.gov. Furthermore, it can influence bile acid synthesis by increasing the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway, and transporters like ABCG5 and ABCG8, which are involved in biliary cholesterol excretion portico.orgnih.gov.

The liver-targeted activation and subsequent effects on these endogenous pathways contribute to the observed reductions in plasma cholesterol and triglyceride levels in various animal models nih.govwjgnet.comnih.gov.

Pharmacokinetic Parameters of this compound in Male SD Rats (Intravenous Administration) nih.gov

| Parameter | Value (Mean ± SD) | Unit |

| Clearance (CL) | 11.6 ± 1.9 | liters·kg−1·h−1 |

| Volume of Distribution (Vd) | 14.8 ± 4.0 | liters/kg |

| Plasma Half-life (t1/2) | 1.23 ± 0.15 | h |

Clinical Development and Efficacy of Mb 07811

Early Phase Clinical Trials (Phase 1 and 1b)

Early clinical development of MB-07811 included Phase 1 and Phase 1b studies to evaluate its initial performance in humans.

Safety and Tolerability Assessments in Healthy Volunteers

A single-dose Phase 1a trial of this compound was conducted in 2006 and indicated that the compound was safe and well-tolerated. researchgate.net Subsequent multiple-dose studies further assessed tolerability. researchgate.net

Evaluation of Lipid Parameters in Subjects with Mild Hypercholesterolemia

A multiple-dose Phase 1b study enrolled 56 subjects diagnosed with mild hypercholesterolemia to evaluate the effects of this compound on lipid parameters. researchgate.netnih.gov Subjects in this randomized, double-blind trial received oral doses of this compound ranging from 0.25 mg to 40 mg daily for a period of 14 days. researchgate.netnih.gov The study aimed to assess the compound's impact on various circulating lipids and lipoproteins in this patient population. researchgate.netnih.gov The Phase 1b trial included both normolipidemic and hyperlipidemic subjects. nih.gov

Observed Changes in LDL-C, Triglycerides, ApoB, and Lp(a)

The Phase 1b multiple-ascending dose study demonstrated significant reductions in key lipid parameters in subjects with mild hypercholesterolemia. researchgate.netunipi.it Effective doses of this compound were associated with substantial placebo-corrected decreases in low-density lipoprotein cholesterol (LDL-C), triglycerides, apolipoprotein B (ApoB), and lipoprotein(a) (Lp(a)). fiercebiotech.com

Observed Changes in Phase 1b (Placebo-Corrected Decreases):

LDL-C: 15-41% fiercebiotech.com

Triglycerides: > 30% fiercebiotech.com

ApoB: 9-40% fiercebiotech.com

Lp(a): 28-56% fiercebiotech.com

The human Phase 1b clinical trial specifically showed reduced LDL cholesterol and triglyceride levels. nih.gov

Monitoring of Liver Enzymes and Thyroid Hormone Levels

During the early phase clinical trials, monitoring included assessments of liver enzymes and thyroid hormone levels. researchgate.netfiercebiotech.comnih.govunipi.it Mild increases in liver enzymes, specifically ALT, were observed at higher doses of this compound. fiercebiotech.comnih.gov Dose-related mean shifts in thyroid hormone levels were also noted, including a mild dose-dependent reduction in TSH levels. fiercebiotech.comnih.gov

Advanced Phase Clinical Trials (Phase 2)

Following the early phase studies, this compound progressed to advanced clinical trials to further evaluate its efficacy.

Efficacy in Hypercholesterolemia

This compound (VK2809) has been evaluated in Phase 2 clinical trials for its efficacy in patients with elevated LDL cholesterol, particularly in those with concomitant non-alcoholic fatty liver disease (NAFLD). nih.govunipi.itnih.gov A randomized, double-blind, placebo-controlled Phase 2 study (NCT02927184) enrolled approximately 80 patients with elevated LDL cholesterol and NAFLD. guidetopharmacology.orgnih.gov Patients received this compound or placebo for 12 weeks, with the primary endpoint focused on the effect on LDL cholesterol. nih.govresearchgate.net

Results from this Phase 2 trial indicated significant reductions in LDL-C compared to the placebo group. unipi.itresearchgate.net Improvements in plasma LDL-C and triglyceride levels were observed in the treated patients. researchgate.net Additionally, the study showed that this compound significantly reduced liver fat content compared to placebo. unipi.itresearchgate.net

A subsequent Phase 2b trial (VOYAGE study, NCT04173065) in patients with biopsy-confirmed non-alcoholic steatohepatitis (NASH), a more advanced form of NAFLD, also assessed the impact of this compound on lipid parameters. researchgate.netguidetopharmacology.orgresearchgate.netnih.govresearchgate.netpatsnap.com This study achieved its primary endpoint of reducing liver fat content and demonstrated improvements in plasma LDL-C and triglyceride levels after 12 weeks of treatment. researchgate.netresearchgate.net

While detailed data tables for specific dose groups across all trials were not extensively available in the provided sources, the findings consistently indicate that this compound administration is associated with reductions in key atherogenic lipids and lipoproteins in both early and advanced phase clinical evaluations in relevant patient populations.

Interactive Data Table Placeholder:

Below is a simplified representation of lipid parameter changes observed in the Phase 1b trial, based on the ranges reported in the research findings. More detailed data would typically be presented in clinical trial publications.

| Lipid Parameter | Observed Change (Placebo-Corrected Decrease) |

| LDL-C | 15-41% |

| Triglycerides | > 30% |

| ApoB | 9-40% |

| Lp(a) | 28-56% |

Note: This table summarizes ranges reported in the cited research findings and is illustrative of the types of data presented in clinical trials.

Clinical Investigations in NAFLD/MASLD Patients

Clinical investigations have explored the effects of this compound (VK2809) in patients with Non-Alcoholic Fatty Liver Disease (NAFLD), now often referred to as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). A Phase 2 randomized, double-blind, placebo-controlled study (NCT02927184) assessed the efficacy, safety, and tolerability of VK2809 in patients with primary hypercholesterolemia and NAFLD. guidetopharmacology.orgnih.govpatsnap.com This trial demonstrated statistically significant reductions in LDL-C and liver fat content in patients receiving VK2809 compared to placebo. vikingtherapeutics.com Preclinical studies in various rodent models of hepatic steatosis also showed that this compound markedly reduced hepatic steatosis, plasma free fatty acids, and triglycerides. nih.govnih.govfrontiersin.org

Clinical Trials in NASH/MASH (e.g., VOYAGE Study)

This compound (VK2809) has been investigated in clinical trials for Non-Alcoholic Steatohepatitis (NASH), now referred to as Metabolic Dysfunction-Associated Steatohepatitis (MASH). The VOYAGE study (NCT04173065) is a Phase 2b randomized, double-blind, placebo-controlled, multicenter study evaluating the efficacy, safety, and tolerability of VK2809 in patients with biopsy-confirmed NASH and fibrosis. guidetopharmacology.orgpatsnap.comvikingtherapeutics.comnih.gov This study was initiated to assess the effects of VK2809 over 52 weeks, with a primary endpoint at 12 weeks. vikingtherapeutics.com

Primary Endpoints in MASH Trials: Liver Fat Content Reduction

A primary endpoint in clinical trials evaluating this compound (VK2809) in MASH patients is the reduction in liver fat content. In the Phase 2b VOYAGE study, VK2809 successfully achieved its primary endpoint, demonstrating statistically significant reductions in liver fat content from baseline to Week 12 in patients treated with VK2809 compared to placebo. vikingtherapeutics.comnih.gov Specifically, in the VOYAGE study, 85% of MASH patients with F2-F3 fibrosis experienced a decrease of more than 30% in liver fat after 12 weeks of treatment with this compound. researchgate.netnih.gov This reduction in hepatic steatosis is a key indicator of potential therapeutic benefit in MASH. nih.govnih.gov

Histological Outcomes and Biomarker Changes in Liver Disease

Beyond liver fat reduction, clinical trials of this compound (VK2809) also evaluate histological outcomes and changes in biomarkers related to liver disease. Secondary objectives in the VOYAGE study include the evaluation of histological changes assessed by hepatic biopsy after 52 weeks of treatment. vikingtherapeutics.com Preclinical studies with this compound have shown no evidence of liver fibrosis or other histological liver damage after treatment. nih.govmdpi.comnih.govwjgnet.com this compound has also been shown to influence biomarkers, such as increasing liver mitochondrial respiration rates, plasma acylcarnitine levels, and differential expression of liver genes, which are associated with clearing liver lipids. mdpi.comwjgnet.com While specific detailed clinical biomarker data for this compound beyond lipid parameters and liver fat reduction were not extensively detailed in the search results within the scope of the outline, the mechanism of action suggests potential impacts on markers of hepatic metabolism and injury. nih.govnih.govwjgnet.com

Comparative Clinical Efficacy and Safety Profile

Comparison with Other Liver-Targeted TRβ Agonists (e.g., Resmetirom)